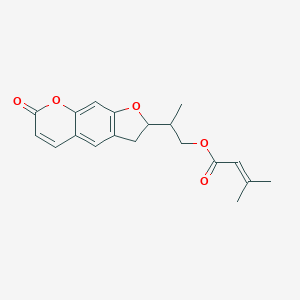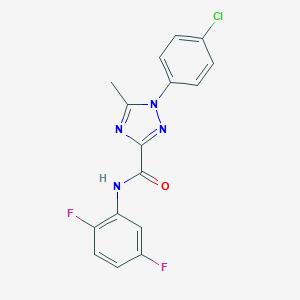
Trisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfane is a sulfur hydride. It is a conjugate acid of a trisulfanide.
Applications De Recherche Scientifique
Chirality and Parity Violation Studies Trisulfane is studied in the context of chirality and parity violation in chiral molecules. The high-resolution analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound has been successful, identifying bands associated with its chiral trans and cis conformers. This research is significant for experimental attempts to measure the parity-violating energy difference between the ground states of enantiomers of chiral molecules (Albert et al., 2017).
Synthesis of Functionalized Trisulfanes A method for the synthesis of functionalized unsymmetrical dialkyl trisulfanes has been developed, which involves the reaction of specific disulfanyl derivatives with alkyl disulfanyl anions. This method facilitates the preparation of trisulfanes with additional functionalities like hydroxyl, carboxyl, or amino groups (Lach & Witt, 2013).
Biological Role and Stability Trisulfides, including this compound, play a key role in the body as reservoirs of sulfane sulfur and in the release of hydrogen sulfide, which has therapeutic effects. The stability of trisulfides in biological systems has been studied, revealing their rapid degradation in the presence of primary and tertiary amines to disulfide and elemental sulfur (Brown & Bowden, 2022).
Formation and Study in Organosulfur Compounds The isolation and structural elucidation of new cyclic organosulfur compounds, including trisulfanes, from garlic leaves have been reported. This research contributes to the understanding of the biosynthetic pathways of these compounds (Fukaya et al., 2020).
Synthesis of this compound Derivatives for Therapeutic Use The synthesis and biological evaluation of odorless this compound derivatives have been explored, demonstrating their potential for therapeutic applications in inducing oxidative defence signalling and apoptosis in cancer cells (Allah et al., 2015).
Investigation of this compound Derivatives in Chemical Reactions The reaction of thiofenchone with disulfur dichloride, resulting in the formation of this compound, has been studied. This research provides insight into the novel formation of tricyclic polysulfanes (Okuma & Munakata, 2011).
Polysulfide Modulation for Cellular Processes Studies on tetrasulfanes and their interactions with cysteine residues in key proteins highlight the potential of trisulfanes and related compounds in modulating cellular processes such as antioxidant defenses and programmed cell death (Czepukojc et al., 2013).
Investigation of Sulfur Compounds in Biochemistry Research on the role of inorganic sulfur species, including trisulfanes, in biological systems provides insights into their signaling functions and interactions with various tissues (Palermo et al., 2022).
Propriétés
Numéro CAS |
12597-04-5 |
|---|---|
Formule moléculaire |
C15H19NO9S |
Poids moléculaire |
98.2 g/mol |
InChI |
InChI=1S/H2S3/c1-3-2/h1-2H |
Clé InChI |
KBMBVTRWEAAZEY-UHFFFAOYSA-N |
SMILES |
SSS |
SMILES canonique |
SSS |
Synonymes |
SULPHIDE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)

![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)
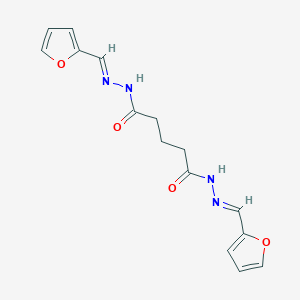
![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
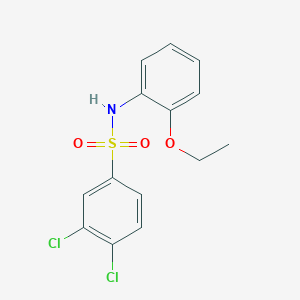
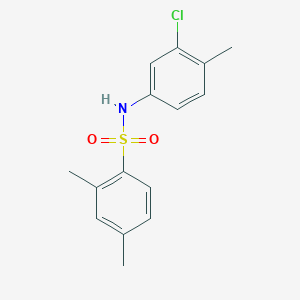

![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
